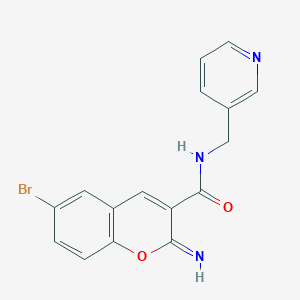![molecular formula C21H34N2O2 B5984866 2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol works by selectively blocking the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, this compound reduces the release of glutamate, which can lead to a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate release in the prefrontal cortex, which is thought to underlie its anxiolytic and antidepressant effects. This compound has also been shown to reduce dopamine release in the nucleus accumbens, which is thought to underlie its potential use in the treatment of drug addiction. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a selective antagonist of the mGluR2 receptor, which allows for the study of the specific effects of blocking this receptor. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of information on its potential therapeutic applications.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in clinical trials, which limits our understanding of its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol. One direction is the further study of its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is the development of more potent and selective mGluR2 antagonists. Additionally, the use of this compound in combination with other drugs may provide new avenues for the treatment of various disorders. Finally, the study of the long-term effects of this compound in clinical trials may provide important insights into its safety and efficacy.
Synthesemethoden
The synthesis of 2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol involves several steps. The first step involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with cyclopentylmagnesium bromide to form 4-cyclopentyl-2,3-dimethylphenylmethanol. The second step involves the reaction of 4-cyclopentyl-2,3-dimethylphenylmethanol with piperazine to form this compound. The final step involves the purification of the compound through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been studied for its potential use in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-cyclopentyl-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-16-17(2)21(25-3)9-8-18(16)14-22-11-12-23(15-20(22)10-13-24)19-6-4-5-7-19/h8-9,19-20,24H,4-7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKYUWZEMWWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid](/img/structure/B5984784.png)
![N,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5984790.png)

![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)
![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
